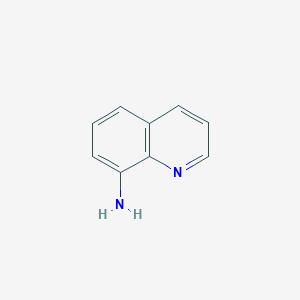

8-Aminoquinoline

Overview

Description

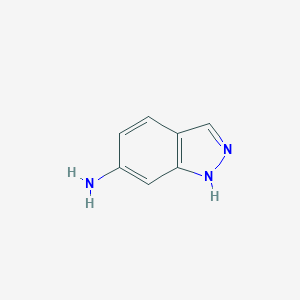

8-Aminoquinoline is the 8-amino derivative of quinoline . It is often abbreviated as AQ and is a pale yellow solid . It is structurally analogous to 8-hydroxyquinoline . It is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs .

Synthesis Analysis

The original synthesis of AQ involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation . Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines . AQ can also be produced by amination of 8-chloroquinoline .Molecular Structure Analysis

The molecular structure of 8-Aminoquinoline consists of a benzene ring fused with a nitrogen-containing heterocyclic pyridine . The 8-aminoquinoline core structure is essential for its bioactivity .Chemical Reactions Analysis

8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . It has been used in the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .Physical And Chemical Properties Analysis

8-Aminoquinoline is a pale yellow solid with a molar mass of 144.177 g·mol −1 . It has a melting point of 65 °C (149 °F; 338 K) . It fluoresces moderately to weakly in low dielectric media but not in strongly hydrogen-bonding or acidic aqueous media .Scientific Research Applications

Preparation of Borylene Complexes

8-Aminoquinoline is utilized in the synthesis of base-stabilized terminal borylene complexes, particularly with metals like osmium. These complexes are significant in organometallic chemistry and materials science due to their potential applications in catalysis and as precursors for the synthesis of boron-containing compounds .

Spectrophotometric Analysis

This compound is also employed in the spectrophotometric determination of bivalent palladium. The method involves complex formation between palladium and 8-Aminoquinoline, which can be quantitatively measured using spectrophotometry .

Fluorescent Sensors

8-Aminoquinoline derivatives, specifically 8-amidoquinolines, are used to create fluorescent sensors for detecting Zn2+ ions in environmental and biological contexts. These sensors are designed to improve water solubility and cell membrane permeability, enhancing their practicality in various applications .

C–H Bond Activation/Functionalization

The compound serves as a powerful bidentate directing group or ligand auxiliary in C–H bond activation/functionalization. This is particularly relevant in synthetic organic chemistry, where 8-Aminoquinoline derivatives facilitate selective modification of complex molecules .

Alzheimer’s Disease Treatment Research

8-Aminoquinoline-based tetradentate chelators have been developed as potential agents for treating Alzheimer’s disease. These ligands aim to restore copper homeostasis in the brain, which is often disrupted in patients with this condition .

Mechanism of Action

Target of Action

8-Aminoquinoline is an important class of antimalarial drugs that are effective against the liver stages of Plasmodium infections . The primary targets of 8-Aminoquinoline are the liver-stage parasites, especially those from Plasmodium vivax . These parasites can persist in the liver for months as a dormant form, known as the hypnozoite, which re-emerges much later to cause clinical disease .

Mode of Action

It is thought to inhibit heme polymerase activity, similar to other quinoline derivatives . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .

Biochemical Pathways

8-Aminoquinoline affects the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .

Pharmacokinetics

The pharmacokinetic properties of 8-Aminoquinoline and its derivatives have been studied extensively. For example, Tafenoquine, a primaquine analog and a member of the 8-Aminoquinoline family, has a much longer elimination half-life compared with primaquine (14 days versus 6 hours) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .

Result of Action

The result of 8-Aminoquinoline’s action is the clearance of liver-stage parasites, especially those from Plasmodium vivax . This leads to the prevention of relapsing malaria as well as causal prophylaxis for malaria infections .

Action Environment

The action of 8-Aminoquinoline can be influenced by environmental factors such as the individual’s glucose-6-phosphate dehydrogenase (G6PD) status . A major drawback to the 8-aminoquinolines is their toxicity in G6PD-deficient individuals . Therefore, the individual’s G6PD status can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

8-Aminoquinolines have a long history and are an important class of antimalarial drugs . They are effective against the liver stages of Plasmodium infections and thus are administered for radical cure and presumptive antirelapse therapy against relapsing malaria . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

properties

IUPAC Name |

quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREVVZMUNPAPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5330-29-0 (di-HCl) | |

| Record name | 8-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4060369 | |

| Record name | 8-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solidified mass or fragments; [Aldrich MSDS] | |

| Record name | 8-Aminoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00055 [mmHg] | |

| Record name | 8-Aminoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

8-Aminoquinoline | |

CAS RN |

578-66-5 | |

| Record name | 8-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-quinolylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U34EAV21TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 8-aminoquinolines are the only class of antimalarial drugs effective against the dormant liver stage of Plasmodium vivax and Plasmodium ovale, known as hypnozoites []. While the exact mechanism remains unclear, research suggests that 8-aminoquinolines interfere with parasite metabolism, potentially by inhibiting parasite growth and development within infected hepatocytes [].

ANone: While primarily known for their activity against liver stage parasites, some 8-aminoquinolines, like primaquine, also exhibit activity against gametocytes, the sexual stages of malaria parasites found in the blood [, ]. This gametocytocidal activity is crucial for blocking malaria transmission.

ANone: As the name suggests, 8-aminoquinolines consist of a quinoline structure with an amino group substituted at the 8th position. Various substitutions on the quinoline ring and the amino group contribute to the diverse pharmacological properties of this drug class.

ANone: The molecular formula of primaquine is C15H21N3O, with a molecular weight of 259.34 g/mol.

ANone: Spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS are routinely used for structural characterization of synthesized 8-aminoquinoline derivatives []. These methods provide valuable information about functional groups, molecular structure, and purity of the compounds.

ANone: Yes, in silico molecular docking studies have been used to investigate the binding interactions of 8-aminoquinoline-based metal complexes with potential target proteins, such as sirtuin 1 (SIRT1) []. These studies help understand the molecular basis of their biological activity and guide further drug design.

ANone: Studies have shown that the type and position of substituents on the 8-aminoquinoline core significantly influence their antimalarial potency and selectivity [, ]. For example, alkoxy or aryloxy substitutions at the 5th position are crucial for enhancing the schizontocidal activity of these compounds [].

ANone: Research suggests that modifications to the side chain can influence the hemolytic potential of 8-aminoquinolines []. Identifying structural features that minimize hemolysis while maintaining efficacy is crucial for developing safer derivatives.

ANone: 8-aminoquinolines are primarily metabolized in the liver via various enzymatic reactions including O-demethylation, N-dealkylation, N-oxidation, and oxidative deamination []. Some derivatives, like WR 238605, also undergo C-hydroxylation on their 8-aminoalkylamino side chain [].

ANone: Primaquine is rapidly absorbed and metabolized in the liver, leading to a short half-life []. This requires a longer duration of treatment to achieve radical cure of P. vivax, potentially leading to compliance issues. Additionally, its metabolites contribute to both its antimalarial activity and its hemolytic toxicity [].

ANone: Researchers utilize primary hepatocytes from humans and other primates, such as Macaca fascicularis, to study the activity of 8-aminoquinolines against both developing liver stages (schizonts) and dormant liver stages (hypnozoites) [, ]. Additionally, human hepatocarcinoma cell lines, like HepG2, are also used for in vitro studies [].

ANone: Rodent models, primarily mice infected with Plasmodium berghei, are commonly used to assess the in vivo efficacy of 8-aminoquinoline derivatives []. Furthermore, mouse models with G6PD deficiency are particularly valuable for evaluating the hemolytic toxicity of these compounds [].

ANone: The primary concern with 8-aminoquinolines is their potential to cause hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency [, ]. This toxicity arises from oxidative stress on red blood cells due to reduced G6PD activity.

ANone: G6PD testing is crucial for identifying individuals at risk of hemolysis from 8-aminoquinolines []. Patients with G6PD deficiency require alternative treatment strategies or careful monitoring for adverse effects if 8-aminoquinolines are used.

ANone: Analytical techniques like gas chromatography mass spectrometry (GC-MS) are employed to detect and quantify 8-aminoquinoline derivatives and their metabolites in biological samples [].

ANone: While primaquine remains the mainstay for radical cure, new non-8-aminoquinoline compounds with promising activity against hypnozoites, like KAI407, are under investigation as potential alternatives [].

ANone: The use of 8-aminoquinolines for malaria treatment dates back to the 1920s with the introduction of pamaquine (plasmochin) []. This was followed by the development of primaquine in the mid-20th century, marking a significant milestone in tackling relapsing malaria [].

ANone: Research on 8-aminoquinolines has encouraged collaboration between medicinal chemists, biologists, pharmacologists, and clinicians to optimize their efficacy, safety, and clinical use [, , ]. This interdisciplinary approach is crucial for developing safer and more effective antimalarial treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)

![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)